molecular formula C12H14BrN3O B1375433 6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine CAS No. 1214900-69-2

6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine

Cat. No. B1375433
M. Wt: 296.16 g/mol
InChI Key: JDCLLHCVKBKIRJ-UHFFFAOYSA-N
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Description

6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine, also known as 6-Br-THP-I, is a synthetic organic compound that has recently gained attention in the scientific community due to its potential applications in various research fields. This molecule has been found to possess unique biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

Application in the Field of Medicinal Chemistry

  • Summary of the Application : This compound has been mentioned in a patent related to the development of cyclic vinyl sulfone compounds as Werner syndrome protein (WRN) inhibitors . WRN is a protein that plays a crucial role in DNA repair and replication. Inhibitors of this protein could potentially be used in the treatment of cancer.

Use as a Building Block in Organic Synthesis

  • Summary of the Application : This compound can be used as a building block in organic synthesis . It can be used in the synthesis of various complex organic molecules.
  • Methods of Application or Experimental Procedures : One example of a reaction involving this compound is its reaction with 2-bromo-6-fluoropyridine in the presence of triethylamine in dimethyl sulfoxide at 110℃ for 18 hours .
  • Results or Outcomes : The reaction yields 6-bromo-N-((4-methyltetrahydro-2H-pyran-4- yl)methyl)pyridin-2-amine .

In addition, this compound could potentially be used in the development of new drugs or therapeutic agents. For example, similar compounds have been used in the development of inhibitors for certain proteins, which could potentially be used in the treatment of diseases like cancer .

In addition, this compound could potentially be used in the development of new drugs or therapeutic agents. For example, similar compounds have been used in the development of inhibitors for certain proteins, which could potentially be used in the treatment of diseases like cancer .

properties

IUPAC Name

6-bromo-N-(oxan-4-yl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c13-8-1-2-10-11(7-8)15-16-12(10)14-9-3-5-17-6-4-9/h1-2,7,9H,3-6H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCLLHCVKBKIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NNC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701203648
Record name 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine

CAS RN

1214900-69-2
Record name 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214900-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701203648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-N-(tetrahydro-2H-pyran-4-yl)-1H-indazol-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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